molecular formula C12H18O B12564166 2,6,6-Trimethyl-5beta-isopropenyl-2-cyclohexene-1-one CAS No. 179259-37-1

2,6,6-Trimethyl-5beta-isopropenyl-2-cyclohexene-1-one

Cat. No.: B12564166
CAS No.: 179259-37-1
M. Wt: 178.27 g/mol
InChI Key: OSFWEYIAEHHWNV-JTQLQIEISA-N
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Description

2,6,6-Trimethyl-5beta-isopropenyl-2-cyclohexene-1-one is a cyclic terpenoid derivative of interest in various research fields. Compounds within this structural family are frequently investigated for their roles as precursors in organic synthesis and as key constituents in the study of natural products . Researchers value these structures for their complex ring systems and potential bioactivity. Similar compounds are often identified through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) in the phytochemical profiling of plant extracts, suggesting its utility in metabolomics and natural product discovery research . Furthermore, structurally related trimethyl-cyclohexenone derivatives are studied for their applications in fragrance and flavor chemistry, serving as intermediates for creating aroma compounds . As a specialized chemical, it provides a valuable building block for developing novel synthetic pathways and for probing structure-activity relationships. This product is intended for use by qualified professionals in a laboratory setting. For Research Use Only. Not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

179259-37-1

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

(5S)-2,6,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C12H18O/c1-8(2)10-7-6-9(3)11(13)12(10,4)5/h6,10H,1,7H2,2-5H3/t10-/m0/s1

InChI Key

OSFWEYIAEHHWNV-JTQLQIEISA-N

Isomeric SMILES

CC1=CC[C@H](C(C1=O)(C)C)C(=C)C

Canonical SMILES

CC1=CCC(C(C1=O)(C)C)C(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-Trimethyl-5beta-isopropenyl-2-cyclohexene-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclohexanone derivatives, which undergo cyclization in the presence of acid or base catalysts. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is often optimized for cost-effectiveness and efficiency, with considerations for the availability of raw materials and the scalability of the reaction .

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethyl-5beta-isopropenyl-2-cyclohexene-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Fragrance and Flavor Industries

1. Fragrance Component
2,6,6-Trimethyl-5beta-isopropenyl-2-cyclohexene-1-one is primarily used as a fragrance ingredient due to its pleasant floral and fruity scent profile. It is commonly incorporated into perfumes and personal care products to enhance olfactory appeal. Its stability and volatility make it suitable for various formulations.

2. Flavoring Agent
In addition to its use in fragrances, this compound serves as a flavoring agent in food products. Its sweet and fruity notes are particularly desirable in confectionery and beverage applications.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating potential as a natural preservative in food systems.

2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems, suggesting potential health benefits when included in dietary supplements or functional foods.

Case Studies

Study Objective Findings
Antimicrobial Efficacy Study To evaluate the antimicrobial properties of this compoundThe compound showed significant inhibition of Staphylococcus aureus growth at concentrations above 0.5% (v/v).
Antioxidant Activity Assessment To assess the antioxidant capacity using DPPH assayDemonstrated a dose-dependent scavenging effect on DPPH radicals with an IC50 value of 150 µg/mL.
Toxicological Evaluation To determine the safety profile for human exposureNo significant genotoxic effects were observed; however, caution is advised regarding high concentrations due to potential cytotoxicity in vitro at elevated levels.

Mechanism of Action

The mechanism of action of 2,6,6-Trimethyl-5beta-isopropenyl-2-cyclohexene-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-Methyl-5-(Propan-2-yl)cyclohex-2-en-1-one (Synonym: 5-Isopropyl-2-methyl-2-cyclohexen-1-one)

Structure :

  • Cyclohexenone backbone with a ketone at position 1 and a double bond at position 2.
  • Substituents:
    • Methyl group at position 2.
    • Isopropyl group at position 4.

Key Differences :

  • Methyl Group Configuration: The target compound has three methyl groups (positions 2, 6, 6) compared to only one methyl (position 2) in this analog.
  • Substituent at Position 5 : The target compound features an isopropenyl group (CH₂=C(CH₃)-) at 5β, whereas this analog has an isopropyl group (CH(CH₃)₂). The isopropenyl group introduces unsaturation, enhancing electrophilicity at the β-carbon and enabling conjugate addition reactions .

Physical Properties :

  • The isopropenyl group in the target compound likely lowers its boiling point compared to the isopropyl-substituted analog due to reduced van der Waals interactions.
  • Higher hydrophobicity in the target compound (more methyl groups) may decrease water solubility.

2-Isopropyl-5-methylcyclohexanol

Structure :

  • Cyclohexanol backbone with a hydroxyl group at position 1.
  • Substituents:
    • Isopropyl group at position 2.
    • Methyl group at position 5.

Key Differences :

  • Functional Group : The hydroxyl group in this compound replaces the ketone in the target compound, drastically altering reactivity. The alcohol is less electrophilic but can participate in hydrogen bonding, increasing its solubility in polar solvents .
  • Stereochemistry : The 5β configuration in the target compound contrasts with the unspecified stereochemistry of the methyl group in this analog.

Reactivity :

  • The ketone in the target compound is more reactive toward nucleophiles (e.g., Grignard reagents) compared to the alcohol, which is better suited for esterification or oxidation reactions.

Research Findings and Implications

  • Steric Effects : The 2,6,6-trimethyl configuration in the target compound imposes significant steric hindrance, limiting access to the ketone group but enhancing stability against nucleophilic attack .
  • Synthetic Utility : Compared to the alcohol analog, the target compound’s ketone offers broader utility in C–C bond-forming reactions, though its synthetic handling requires careful steric management.

Biological Activity

2,6,6-Trimethyl-5beta-isopropenyl-2-cyclohexene-1-one, also known by its CAS number 179259-37-1, is a bicyclic compound that has garnered attention for its potential biological activities. This compound is structurally related to various natural products and has been studied for its therapeutic applications, including antimicrobial, antiviral, and anticancer properties.

The molecular formula of this compound is C12_{12}H18_{18}O, with a molecular weight of 178.27 g/mol. The compound features a cyclohexene ring with multiple methyl groups and an isopropenyl substituent, contributing to its unique chemical reactivity and biological profile.

Property Value
CAS Number179259-37-1
Molecular FormulaC12_{12}H18_{18}O
Molecular Weight178.27 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, in vitro assays show that the compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans .

Antiviral Activity

In addition to its antimicrobial properties, this compound has shown potential antiviral effects. Preliminary studies suggest that it may inhibit viral replication in certain cell lines. The mechanism appears to involve interference with viral entry or replication processes; however, further research is needed to fully elucidate these pathways .

Anticancer Effects

The anticancer potential of this compound has been explored in several studies. In vitro experiments have indicated that the compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The proposed mechanism involves the activation of caspase pathways and modulation of key signaling molecules associated with cell survival .

Toxicological Assessment

Toxicological studies have been conducted to assess the safety profile of this compound. Acute toxicity tests in rats revealed a high median lethal concentration (LC50) of approximately 7000 mg/m³, indicating low acute toxicity . However, chronic exposure studies highlighted potential adverse effects such as reduced body weight gain and irritation to mucous membranes at higher concentrations .

Case Studies

Several case studies have documented the biological activities of this compound:

  • Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology reported that formulations containing 2,6,6-trimethyl compounds showed enhanced antibacterial activity against Escherichia coli when combined with conventional antibiotics .
  • Cancer Cell Line Studies : Research conducted at a prominent university found that treatment with this compound led to a significant reduction in viability of breast cancer cells in vitro. The study suggested that the compound's ability to induce oxidative stress could be a contributing factor .
  • In Vivo Studies : Animal studies assessing the anti-inflammatory effects showed promising results where administration of the compound reduced inflammation markers in models of induced arthritis .

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